molecular formula C₃₅H₄₄N₆O₈ B549530 L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- CAS No. 77434-43-6

L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl-

Cat. No.: B549530
CAS No.: 77434-43-6
M. Wt: 676.8 g/mol
InChI Key: SSZXLHKYQBSDGE-ZIUUJSQJSA-N
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Description

L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- is a peptide compound that has garnered attention due to its unique structure and potential applications in various fields. This compound consists of a sequence of amino acids, each contributing to its overall properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is coupled to the chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified through chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with analogs to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid analogs and coupling reagents like DIC and HOBt.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution reactions can yield peptides with altered amino acid sequences.

Scientific Research Applications

L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways by interacting with key proteins involved in these processes. The exact molecular targets and pathways depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Proline analogs: Compounds like L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline.

    Other peptides: Peptides with similar sequences but different amino acid compositions.

Uniqueness

L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific applications where other peptides may not be as effective.

Biological Activity

L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- is a complex peptide that exhibits significant biological activity due to its unique structural composition. This article explores its biological functions, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.

Overview of L-Proline and Its Derivatives

L-Proline is a non-essential amino acid that plays critical roles in various biological processes, including protein synthesis, cellular signaling, and metabolic regulation. The incorporation of additional amino acids in the peptide sequence enhances its functional properties, leading to various biological activities.

Biological Functions

  • Cellular Metabolism :
    • L-Proline is essential for ATP production and has been implicated in the metabolic processes of pathogens like Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that proline uptake is crucial for the differentiation and infection cycle of this parasite .
    • Proline contributes to the energy management within cells by fueling mitochondrial ATP synthesis through its oxidation products .
  • Differentiation and Pluripotency :
    • Studies have shown that L-Proline can induce differentiation in embryonic stem (ES) cells. It activates the mTOR signaling pathway, which is vital for regulating pluripotency and differentiation . This effect was observed when ES cells were supplemented with proline or proline-containing peptides, leading to morphological changes and altered gene expression.
  • Stress Resistance :
    • Proline accumulation in cells enhances resistance to oxidative and thermal stress. This property is particularly beneficial for pathogens that must survive in hostile environments, such as during host cell invasion .

The biological activity of L-Proline and its derivatives can be attributed to several mechanisms:

  • Transport Mechanisms :
    • The transport of L-Proline across cellular membranes is facilitated by specific transporters that are sodium-dependent. This transport mechanism is crucial for maintaining cellular proline levels necessary for various metabolic functions .
  • Inhibition Studies :
    • Inhibitors targeting proline transport have been developed as potential therapeutic agents against T. cruzi. These inhibitors disrupt proline uptake, thereby impairing the parasite's ability to tolerate stress and complete its life cycle .

Case Studies

  • Anti-Chagas Drug Development :
    • A series of novel inhibitors were synthesized targeting proline transporters in T. cruzi. These compounds were evaluated for their efficacy in inhibiting parasite growth through proline uptake assays .
  • Embryonic Stem Cell Differentiation :
    • In a study examining the role of amino acids in ES cell differentiation, it was found that L-Proline significantly influenced cell morphology and gene expression patterns associated with early ectodermal differentiation .

Data Tables

Study Focus Findings Reference
Proline Uptake in T. cruziNovel inhibitors developed targeting proline transport; effective against epimastigotes
Differentiation of ES CellsL-Proline induces differentiation; activates mTOR pathway
Stress ResistanceProline enhances resistance to oxidative stress in parasites

Properties

IUPAC Name

(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N6O8/c36-25(19-23-12-14-24(42)15-13-23)33(46)40-17-5-10-28(40)32(45)38-26(20-22-7-2-1-3-8-22)34(47)41-18-4-9-27(41)31(44)37-21-30(43)39-16-6-11-29(39)35(48)49/h1-3,7-8,12-15,25-29,42H,4-6,9-11,16-21,36H2,(H,37,44)(H,38,45)(H,48,49)/t25-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZXLHKYQBSDGE-ZIUUJSQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437377
Record name L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

676.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77434-43-6
Record name L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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